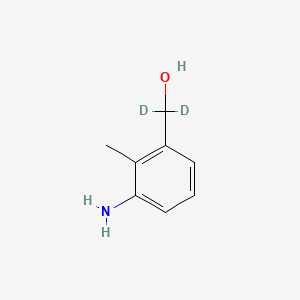

3-Amino-2-methyl-benzyl-d2 Alcohol

Beschreibung

Eigenschaften

IUPAC Name |

(3-amino-2-methylphenyl)-dideuteriomethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5,9H2,1H3/i5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYZMJMDIMWDNJ-BFWBPSQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C(=CC=C1)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Technical-Guide-to-3-Amino-2-methyl-benzyl-d2-Alcohol-CAS-57414-76-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The-Role-of-Deuterated-Compounds-in-Modern-Research

3-Amino-2-methyl-benzyl-d2 alcohol is a deuterated analog of 3-amino-2-methyl-benzyl alcohol. The strategic replacement of two hydrogen atoms with deuterium at the benzylic position provides a powerful tool for researchers, particularly in the fields of drug metabolism, pharmacokinetics (DMPK), and quantitative bioanalysis. Deuterated compounds are chemically identical to their non-deuterated counterparts but possess a greater mass. This seemingly subtle difference has profound implications for their utility in scientific research.

One of the most significant applications of deuterated compounds is their use as internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2] These isotopically labeled standards co-elute with the target analyte, exhibiting nearly identical behavior during ionization and chromatographic separation.[1][3] This allows for precise correction of experimental variability, such as matrix effects and ion suppression, leading to highly accurate and reproducible quantification.[1][3][4]

Furthermore, the substitution of hydrogen with deuterium can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).[5][6][7] The C-D bond is stronger than the C-H bond, and its cleavage is often a rate-limiting step in metabolic pathways, particularly those mediated by cytochrome P450 enzymes.[5][8] By slowing down metabolism at a specific site, researchers can elucidate metabolic pathways, identify primary sites of oxidation, and potentially improve the pharmacokinetic profiles of drug candidates.[7][8][9]

This guide provides a comprehensive technical overview of 3-Amino-2-methyl-benzyl-d2 alcohol, including its physicochemical properties, a robust method for its synthesis, detailed analytical characterization protocols, and its key applications in research and drug development.

Part-1-Physicochemical-Properties-and-Characterization

The fundamental properties of 3-Amino-2-methyl-benzyl-d2 alcohol are summarized below. While some data is derived from its non-deuterated analog, the key differences arising from deuteration are highlighted.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 3-Amino-2-methyl-benzyl-d2 Alcohol | N/A |

| CAS Number | 57414-76-3 | [10] |

| Molecular Formula | C₈H₉D₂NO | Inferred |

| Molecular Weight | 139.20 | Calculated |

| Parent Compound | 3-Amino-2-methyl-benzyl alcohol | [11] |

| Parent CAS | 83647-42-1 | [11] |

| Parent Mol. Weight | 137.18 | [11][12] |

| Parent Appearance | Powder | [12] |

| Parent Melting Point | 106-108 °C | [12] |

| Storage | 2-8°C Refrigerator | [11] |

Analytical-Characterization-A-Self-Validating-System

Confirming the identity, purity, and isotopic enrichment of 3-Amino-2-methyl-benzyl-d2 alcohol is paramount. A combination of analytical techniques provides a self-validating system to ensure the quality of the compound.[13]

-

Mass Spectrometry (MS): Mass spectrometry is the definitive technique for confirming deuteration. The molecular ion of 3-Amino-2-methyl-benzyl-d2 alcohol will exhibit a mass-to-charge ratio (m/z) that is 2 units higher than its non-deuterated counterpart. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and provide further confidence in the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the position and extent of deuterium incorporation.[13]

-

¹H NMR: The most telling feature in the proton NMR spectrum will be the significant reduction or complete disappearance of the singlet corresponding to the benzylic protons (CH₂OH), which is present in the spectrum of the non-deuterated analog.

-

¹³C NMR: The carbon spectrum will show a characteristic triplet for the deuterated benzylic carbon (CD₂) due to coupling with deuterium (spin I=1). The chemical shift of this carbon may also be slightly different from the non-deuterated analog.

-

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV) is used to assess the chemical purity of the compound. The deuterated and non-deuterated compounds will have virtually identical retention times under standard reversed-phase HPLC conditions.

Part-2-Synthesis-and-Mechanistic-Insights

A robust and efficient method for the synthesis of 3-Amino-2-methyl-benzyl-d2 alcohol involves the reduction of the corresponding aldehyde, 3-amino-2-methylbenzaldehyde, with a deuterated reducing agent. Sodium borodeuteride (NaBD₄) is an excellent choice for this transformation due to its commercial availability, high isotopic enrichment, and operational simplicity.

The causality behind this experimental choice lies in the high regioselectivity of borohydride reagents, which selectively reduce aldehydes and ketones without affecting other functional groups like the aromatic amine.

Experimental-Protocol-Reductive-Deuteration

Objective: To synthesize 3-Amino-2-methyl-benzyl-d2 alcohol from 3-amino-2-methylbenzaldehyde with high isotopic incorporation.

Materials:

-

3-Amino-2-methylbenzaldehyde

-

Sodium borodeuteride (NaBD₄, ≥98% isotopic purity)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: Dissolve 3-amino-2-methylbenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Reductant Addition: Slowly add sodium borodeuteride (1.1 eq) portion-wise to the stirred solution. Rationale: Portion-wise addition controls the exothermic reaction and hydrogen/deuterium gas evolution.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer twice more with dichloromethane. Combine the organic layers. Rationale: Multiple extractions ensure complete recovery of the product.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Amino-2-methyl-benzyl-d2 alcohol.

Caption: Synthesis workflow for 3-Amino-2-methyl-benzyl-d2 Alcohol.

Part-3-Applications-in-Research-and-Drug-Development

The unique properties of 3-Amino-2-methyl-benzyl-d2 alcohol make it a valuable tool in several areas of research.

Internal-Standard-in-Quantitative-Bioanalysis-(LC-MS-MS)

The primary application of this compound is as an internal standard for the quantification of its non-deuterated analog in biological matrices such as plasma, urine, or tissue homogenates.[1]

Principle of Operation: A known amount of the deuterated internal standard is spiked into every sample, calibrator, and quality control sample before sample preparation.[14] The standard and the analyte behave almost identically during extraction, chromatography, and ionization.[1] However, they are readily distinguished by the mass spectrometer due to their mass difference. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte peak area to the internal standard peak area, accurate and precise quantification can be achieved, compensating for matrix effects and procedural inconsistencies.[3][4] This approach is a cornerstone of regulatory-compliant bioanalytical methods.[1][14]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. texilajournal.com [texilajournal.com]

- 4. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Portico [access.portico.org]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. 3-Amino-2-methylbenzyl alcohol 97 83647-42-1 [sigmaaldrich.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to the Synthesis of 3-Amino-2-methyl-benzyl-d2 Alcohol

Abstract

This technical guide provides a comprehensive and scientifically robust methodology for the synthesis of 3-Amino-2-methyl-benzyl-d2 alcohol, a deuterated analog of a valuable building block in medicinal chemistry and drug development. The strategic incorporation of deuterium at the benzylic position can significantly influence the metabolic stability and pharmacokinetic profile of parent molecules, making isotopically labeled compounds like the target molecule of high interest to researchers. This document outlines a detailed, step-by-step synthesis route starting from the commercially available 3-amino-2-methylbenzoic acid. The core of this synthesis is the reduction of the carboxylic acid functionality using lithium aluminum deuteride (LiAlD4) to introduce the deuterium labels. The guide delves into the mechanistic rationale behind the chosen synthetic strategy, provides a thorough experimental protocol, and includes best practices for reagent handling, reaction workup, and product purification.

Introduction: The Significance of Deuterium Labeling in Drug Discovery

In the landscape of modern drug development, the use of isotopically labeled compounds, particularly those containing deuterium, has emerged as a powerful strategy to enhance the therapeutic potential of drug candidates. The substitution of hydrogen with its heavier, stable isotope, deuterium, can lead to a more robust C-D bond compared to the corresponding C-H bond. This difference in bond strength, known as the kinetic isotope effect, can significantly slow down metabolic processes that involve the cleavage of this bond, often mediated by cytochrome P450 enzymes. By selectively introducing deuterium at metabolically vulnerable positions, such as the benzylic carbon of 3-amino-2-methylbenzyl alcohol, it is possible to improve a drug's metabolic profile, leading to increased half-life, reduced toxic metabolites, and potentially improved efficacy and safety. This guide provides a practical and efficient route to access 3-Amino-2-methyl-benzyl-d2 alcohol, a key intermediate for the synthesis of novel deuterated pharmaceutical agents.

Retrosynthetic Analysis and Chosen Synthetic Route

The synthesis of 3-Amino-2-methyl-benzyl-d2 alcohol is most directly achieved through the reduction of a suitable carboxylic acid precursor. A retrosynthetic analysis points towards 3-amino-2-methylbenzoic acid as the ideal starting material due to its commercial availability and the straightforward nature of the required transformation.

The core of the synthetic strategy lies in the choice of the reducing agent. To install the two deuterium atoms at the benzylic position, a deuterated hydride source is necessary. Lithium aluminum deuteride (LiAlD4) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols and is the deuterated analog of the commonly used lithium aluminum hydride (LiAlH4).[1][2] The use of LiAlD4 ensures the direct and efficient incorporation of deuterium at the target site.

The overall synthetic transformation is depicted below:

Caption: A concise overview of the one-step synthesis.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 3-Amino-2-methyl-benzyl-d2 alcohol.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Amino-2-methylbenzoic acid | ≥98% | Commercially Available | Ensure dryness before use. |

| Lithium aluminum deuteride (LiAlD4) | 98 atom % D | Commercially Available | Extremely reactive with water. Handle under inert atmosphere. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Use freshly distilled from sodium/benzophenone or from a solvent purification system. |

| Diethyl ether (Et2O) | Anhydrous | Commercially Available | |

| Water (H2O) | Deionized | - | For workup. |

| 15% Sodium hydroxide (NaOH) solution | Reagent Grade | - | For workup. |

| Anhydrous magnesium sulfate (MgSO4) | Reagent Grade | - | For drying. |

Reaction Setup and Procedure

Caption: A step-by-step visual guide to the experimental procedure.

Step-by-Step Methodology:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen or argon inlet, and a pressure-equalizing dropping funnel is thoroughly dried in an oven and allowed to cool to room temperature under a stream of inert gas.

-

Charging the Reducing Agent: To the flask, carefully add lithium aluminum deuteride (LiAlD4) (3.0 g, 71.5 mmol) as a powder or solution in THF under a positive pressure of inert gas. To this, add 100 mL of anhydrous THF.

-

Cooling: The resulting suspension is cooled to 0 °C in an ice-water bath.

-

Preparation of Starting Material Solution: In a separate dry flask, dissolve 3-amino-2-methylbenzoic acid (5.0 g, 33.1 mmol) in 50 mL of anhydrous THF. Gentle warming may be required to achieve complete dissolution.

-

Addition of Starting Material: Transfer the solution of 3-amino-2-methylbenzoic acid to the dropping funnel and add it dropwise to the stirred suspension of LiAlD4 at a rate that maintains the internal temperature below 10 °C. The addition of the aminobenzoic acid will result in the evolution of hydrogen gas as the acidic proton of the carboxylic acid and the protons of the amine react with the hydride.[3]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it at this temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup (Fieser Method): [4][5] After the reaction is complete, cool the flask back to 0 °C in an ice-water bath. Caution: The following quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and carefully in a well-ventilated fume hood.

-

Slowly and dropwise, add 3.0 mL of water to the reaction mixture.

-

Next, add 3.0 mL of a 15% aqueous solution of sodium hydroxide dropwise.

-

Finally, add 9.0 mL of water dropwise.

-

-

Isolation: After the additions, a granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes. Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with several portions of THF or diethyl ether.

-

Drying and Concentration: Combine the organic filtrates and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Amino-2-methyl-benzyl-d2 alcohol.

-

Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography. The non-deuterated analog has a reported melting point of 106-108 °C, which can be used as a reference.[6]

Mechanistic Considerations

The reduction of a carboxylic acid with lithium aluminum deuteride proceeds through a series of well-understood steps.

Caption: A simplified depiction of the key mechanistic steps.

Initially, the acidic proton of the carboxylic acid and the protons of the amino group are rapidly deprotonated by the deuteride, evolving hydrogen and deuterium gas and forming a lithium carboxylate salt. Subsequently, a deuteride ion from the LiAlD4 attacks the carbonyl carbon of the carboxylate, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an aluminum alkoxide species to form a deuterated aldehyde intermediate. This aldehyde is more reactive than the starting carboxylic acid and is immediately reduced by another equivalent of deuteride, leading to a deuterated alkoxide.[1] Finally, upon aqueous workup, the alkoxide is protonated to yield the desired 3-Amino-2-methyl-benzyl-d2 alcohol.

An excess of LiAlD4 is required to account for the active hydrogens on the starting material (one on the carboxylic acid and two on the amine) and to effect the two-step reduction of the carbonyl group.

Characterization

The successful synthesis of 3-Amino-2-methyl-benzyl-d2 alcohol should be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most telling evidence will be the significant reduction or complete disappearance of the benzylic proton signal (typically a singlet around 4.6 ppm) compared to the spectrum of the non-deuterated analog. The aromatic and methyl protons should remain, though their splitting patterns might be slightly altered.

-

¹³C NMR: The benzylic carbon signal will exhibit a characteristic triplet multiplicity due to coupling with the two deuterium atoms.

-

²H NMR: A single resonance in the benzylic region will confirm the incorporation of deuterium at the desired position.

-

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will be shifted by +2 m/z units compared to the non-deuterated compound, confirming the incorporation of two deuterium atoms.

-

Infrared (IR) Spectroscopy: The broad O-H stretching band will be present (around 3300 cm⁻¹), and the C-D stretching vibrations will appear in the fingerprint region (around 2100-2200 cm⁻¹). The characteristic C=O stretch of the starting carboxylic acid (around 1700 cm⁻¹) will be absent.

-

Melting Point: The melting point of the deuterated product is expected to be very similar to that of the non-deuterated 3-amino-2-methylbenzyl alcohol (106-108 °C).[6]

Safety Considerations

-

Lithium aluminum deuteride (LiAlD4) is a highly reactive and pyrophoric compound. It reacts violently with water and other protic sources, releasing flammable hydrogen gas. All manipulations involving LiAlD4 must be carried out under a dry, inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory. A Class D fire extinguisher should be readily available.

-

Anhydrous solvents are essential for this reaction. The use of non-anhydrous solvents will lead to the violent decomposition of the LiAlD4 and a failed reaction.

-

The workup procedure involves the quenching of excess LiAlD4, which is a highly exothermic process that liberates hydrogen gas. The quenching reagents must be added slowly and with extreme caution, especially at the beginning of the addition. The reaction should be performed in a chemical fume hood.

Conclusion

This technical guide provides a detailed and reliable protocol for the synthesis of 3-Amino-2-methyl-benzyl-d2 alcohol. The presented method is efficient, high-yielding, and utilizes a commercially available starting material. The core of the synthesis, the reduction of a carboxylic acid with lithium aluminum deuteride, is a robust and well-established transformation. By following the detailed experimental procedure and adhering to the safety precautions outlined, researchers in the fields of medicinal chemistry and drug development can confidently prepare this valuable deuterated building block for the synthesis of novel and potentially improved therapeutic agents.

References

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]

-

19.3: Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts. [Link]

-

VALINOL. (n.d.). Organic Syntheses. [Link]

-

Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester, Department of Chemistry. [Link]

-

Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry. [Link]

Sources

An In-depth Technical Guide to 3-Amino-2-methyl-benzyl-d2 Alcohol: Synthesis, Characterization, and Applications in Pharmaceutical Research

This technical guide provides a comprehensive overview of 3-Amino-2-methyl-benzyl-d2 Alcohol, a deuterated organic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. This document will delve into its fundamental properties, provide a detailed synthesis protocol, explore its primary applications, and discuss the analytical techniques for its characterization.

Core Molecular Attributes

3-Amino-2-methyl-benzyl-d2 Alcohol is a stable, isotopically labeled version of 3-Amino-2-methylbenzyl alcohol where two hydrogen atoms on the benzylic carbon have been replaced with deuterium. This substitution is key to its utility in various advanced research applications.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈D₂H₉NO | [1] |

| Molecular Weight | 139.19 g/mol | [1] |

| IUPAC Name | (3-amino-2-methylphenyl)-dideuteriomethanol | [1] |

| CAS Number | 57414-76-3 | [1] |

| Synonyms | Benzenemethan-d2-ol, 3-amino-2-methyl-; (3-Amino-2-methyl-phenyl)-dideuterio-methanol | [1] |

| Appearance (predicted) | Powder | |

| Melting Point (of non-deuterated analog) | 106-108 °C |

Rationale and Synthesis

The introduction of deuterium at the benzylic position provides a powerful tool for researchers. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect. This property is exploited in drug metabolism studies to understand metabolic pathways and can even be used to create more stable drug candidates.[2][3][4] Furthermore, the mass difference imparted by the deuterium atoms makes it an excellent internal standard for quantitative mass spectrometry.[5][6]

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of 3-Amino-2-methyl-benzyl-d2 Alcohol can be logically approached through the reduction of a suitable carboxylic acid or ester precursor using a deuterated reducing agent. A plausible precursor is 3-Amino-2-methylbenzoic acid, which is commercially available.

Sources

- 1. Direct, Metal-Free Synthesis of Benzyl Alcohols and Deuterated Benzyl Alcohols from p-Toluenesulfonylhydrazones Using Water as Solvent [organic-chemistry.org]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

Unlocking Therapeutic Potential: A Technical Guide to Deuterated Building Blocks in Pharmaceutical Research

Introduction: Beyond the Isotope - A Paradigm Shift in Drug Design

For decades, medicinal chemists have relentlessly pursued strategies to enhance the therapeutic window of drug candidates. The prevailing approach has often centered on modifying a molecule's core structure to optimize its pharmacodynamic and pharmacokinetic properties. However, a more subtle, yet profoundly impactful, strategy has gained significant traction and demonstrated clinical success: the site-selective incorporation of deuterium, a stable, non-radioactive isotope of hydrogen.[1][2] This technical guide provides an in-depth exploration of deuterated building blocks, moving beyond a superficial overview to offer researchers, scientists, and drug development professionals a comprehensive understanding of their design, synthesis, and application in modern pharmaceutical research.

The strategic replacement of a protium (¹H) atom with a deuterium (²H) atom, a process known as deuteration, can significantly alter a drug molecule's metabolic fate without fundamentally changing its shape or biological target engagement.[1][2] This seemingly minor modification, the addition of a single neutron, can lead to a cascade of beneficial effects, including prolonged drug exposure, reduced dosing frequency, and an improved safety profile.[3][4] The first FDA-approved deuterated drug, Austedo® (deutetrabenazine), paved the way for this innovative approach, demonstrating its clinical viability and commercial potential.[2][5][6] Subsequently, the approval of other deuterated drugs, such as deucravacitinib, has solidified the role of deuterium incorporation as a valuable tool in the drug discovery arsenal.[2][7]

This guide will delve into the core principles governing the utility of deuterated building blocks, from the fundamental science of the kinetic isotope effect to the practicalities of synthesis and analytical characterization. We will explore how this technology is not merely a "me-too" strategy but a sophisticated approach to fine-tuning drug properties, offering a pathway to novel chemical entities with enhanced therapeutic profiles.[6][8]

The Scientific Foundation: The Deuterium Kinetic Isotope Effect (KIE)

The cornerstone of deuterium's utility in drug design is the Kinetic Isotope Effect (KIE) . This phenomenon arises from the mass difference between hydrogen and deuterium. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[5] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[5][9]

The magnitude of the KIE is influenced by several factors, including the specific enzyme involved in the metabolism and the nature of the chemical reaction. Cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes, are often implicated in reactions where a significant KIE is observed.[7] It is crucial to understand that a clinically meaningful impact is only realized when the C-H bond cleavage is at least partially rate-limiting in the overall metabolic clearance of the drug.[7]

Strategic Applications of Deuterated Building Blocks in Drug Discovery

The deliberate incorporation of deuterium can address several challenges encountered during drug development, ultimately leading to superior therapeutic agents.

Enhancing Metabolic Stability and Extending Half-Life

The most prominent application of deuteration is to fortify a drug molecule against metabolic degradation.[1][7] By replacing hydrogen atoms at known sites of metabolism, or "soft spots," with deuterium, the rate of metabolic clearance can be significantly reduced.[7] This leads to a longer drug half-life, which can translate to less frequent dosing and improved patient compliance.[10]

Case Study: Deutetrabenazine

Tetrabenazine is a drug used to treat chorea associated with Huntington's disease. However, it is rapidly and extensively metabolized, leading to a short half-life and the need for frequent dosing.[5] Its deuterated analog, deutetrabenazine, was developed to address this limitation. By deuterating the two methoxy groups, which are primary sites of metabolism, the metabolic rate is slowed, resulting in a longer half-life and allowing for twice-daily dosing instead of three times a day.[2][5]

Modulating Pharmacokinetic Profiles and Improving Bioavailability

Deuteration can also influence other pharmacokinetic parameters. In some cases, it has been shown to improve oral bioavailability by reducing presystemic or "first-pass" metabolism in the gut and liver.[10] This allows more of the active drug to reach systemic circulation, potentially enabling lower doses to be administered.

Reducing the Formation of Toxic or Reactive Metabolites

Drug metabolism can sometimes lead to the formation of metabolites that are toxic or reactive, contributing to adverse drug reactions. By slowing down the metabolic pathway responsible for generating these harmful species, deuteration can enhance the safety profile of a drug.[11] This can be particularly advantageous for drugs with a narrow therapeutic index.

Stabilizing Chiral Centers

For chiral drugs that can undergo in vivo racemization (interconversion between enantiomers), deuteration at the chiral center can slow down this process. This can be beneficial if one enantiomer is more active or has a better safety profile than the other.[4]

Synthesis and Sourcing of Deuterated Building Blocks

The successful implementation of a deuteration strategy hinges on the availability of deuterated building blocks. These are precursor molecules that already contain deuterium at specific positions and can be incorporated into the target drug molecule through standard synthetic chemistry.

A variety of methods are employed for the synthesis of deuterated compounds, ranging from direct exchange reactions to the use of deuterated reagents and precursors.

Common Synthetic Approaches:

-

Direct H/D Exchange: This method involves the exchange of protons with deuterons from a deuterium source, such as deuterated water (D₂O) or deuterated acids, often under elevated temperatures or with catalytic assistance.

-

Use of Deuterated Reagents: A wide array of deuterated reagents are commercially available, including deuterated solvents (e.g., CDCl₃, DMSO-d₆), deuterated reducing agents (e.g., sodium borodeuteride, lithium aluminum deuteride), and deuterated alkylating agents (e.g., iodomethane-d₃).[12]

-

Metal-Catalyzed Deuteration: Transition metal catalysts can facilitate the site-selective incorporation of deuterium from sources like D₂ gas or D₂O.

-

Synthesis from Deuterated Precursors: This "bottom-up" approach involves using simple, commercially available deuterated starting materials and building the complexity of the molecule from there.

The choice of synthetic route depends on the desired position of deuteration, the complexity of the target molecule, and scalability for potential manufacturing. While the synthesis of deuterated compounds can be more complex and costly than their non-deuterated counterparts, the potential therapeutic benefits often justify the investment.[7]

Analytical Characterization: Ensuring Quality and Precision

Rigorous analytical characterization is paramount to ensure the identity, purity, and isotopic enrichment of deuterated building blocks and the final active pharmaceutical ingredient (API). A multi-technique approach is typically employed to provide a comprehensive understanding of the deuterated compound.[13]

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for determining the precise location and extent of deuterium incorporation.[13] Both ¹H NMR and ²H NMR are utilized to confirm the absence of a proton signal and the presence of a deuterium signal at the intended position.

-

Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is essential for confirming the molecular weight of the deuterated compound and determining the isotopic purity.[13][14] High-resolution mass spectrometry (HRMS) is particularly valuable for distinguishing between isotopologues.[15]

-

Liquid Chromatography (LC): LC is used to separate the deuterated compound from any impurities, and when coupled with MS, it provides a powerful tool for both qualitative and quantitative analysis.[14][16]

Experimental Protocol: A General Workflow for Assessing the Impact of Deuteration

The following provides a generalized, step-by-step workflow for researchers looking to explore the potential benefits of deuteration for a lead compound.

Step 1: Identify Metabolic "Soft Spots"

-

Objective: To determine the primary sites of metabolic transformation on the lead compound.

-

Methodology:

-

Incubate the non-deuterated lead compound with human liver microsomes or hepatocytes.

-

Analyze the resulting metabolites using LC-MS/MS to identify their structures.

-

In silico metabolic prediction tools can also be used to guide this process.

-

Step 2: Synthesize Deuterated Analogs

-

Objective: To prepare deuterated versions of the lead compound with deuterium incorporated at the identified metabolic "soft spots."

-

Methodology:

-

Design a synthetic route utilizing commercially available deuterated building blocks or deuteration reagents.

-

Execute the synthesis and purify the deuterated analog.

-

Thoroughly characterize the final compound using NMR and MS to confirm its structure and isotopic purity.

-

Step 3: In Vitro Metabolic Stability Assay

-

Objective: To compare the metabolic stability of the deuterated analog to the non-deuterated parent compound.

-

Methodology:

-

Incubate both the deuterated and non-deuterated compounds with human liver microsomes or hepatocytes over a time course.

-

Quantify the disappearance of the parent compound at each time point using LC-MS.

-

Calculate the in vitro half-life (t₁/₂) for each compound.

-

Step 4: In Vivo Pharmacokinetic Studies

-

Objective: To evaluate the impact of deuteration on the pharmacokinetic profile in an animal model.

-

Methodology:

-

Administer the deuterated and non-deuterated compounds to a suitable animal model (e.g., rats or mice) via the intended clinical route (e.g., oral or intravenous).

-

Collect blood samples at various time points.

-

Analyze the plasma concentrations of the parent drug using a validated LC-MS/MS method.

-

Calculate key pharmacokinetic parameters such as half-life (t₁/₂), area under the curve (AUC), and clearance (CL).

-

Data Presentation: A Comparative Analysis

The following table provides a hypothetical example of the type of data that would be generated from the experimental workflow described above, highlighting the potential improvements offered by deuteration.

| Parameter | Non-Deuterated Compound | Deuterated Compound | Fold Improvement |

| In Vitro Half-life (min) | 15 | 60 | 4.0x |

| In Vivo Half-life (h) | 2.5 | 8.0 | 3.2x |

| Oral Bioavailability (%) | 30 | 65 | 2.2x |

| Clearance (mL/min/kg) | 20 | 6 | 3.3x |

Regulatory Considerations and Future Outlook

The regulatory landscape for deuterated drugs has evolved significantly. The FDA has recognized that deuterated compounds can be considered new chemical entities (NCEs), providing a pathway for patent protection and market exclusivity, even if the non-deuterated version is already on the market.[6][8] This has provided a significant incentive for pharmaceutical companies to invest in this technology.

The future of deuterated building blocks in pharmaceutical research is bright. As our understanding of drug metabolism deepens and synthetic methodologies for site-selective deuteration become more sophisticated, we can expect to see a wider application of this strategy. The focus is shifting from simply improving existing drugs (the "deuterium switch" approach) to incorporating deuterium de novo during the lead optimization phase of drug discovery.[7] This proactive approach allows for the early mitigation of pharmacokinetic liabilities and the development of truly innovative medicines.

References

- Belete, T. M. (2022). Deuterium-containing drugs: an update. Drug Design, Development and Therapy, 16, 3465.

- Kopf, S. et al. (2022). Deuterium in Medicinal Chemistry. Chemical Reviews, 122, 6634.

- Wrobleski, S. T. et al. (2019). Deuterium in Drug Discovery: A Modern Medicinal Chemistry Tool. Journal of Medicinal Chemistry, 62, 8973.

- Harrison, S. A. et al. (2023). Cenerimod, a selective S1P1 receptor modulator, in patients with non-alcoholic steatohepatitis: a multicentre, randomised, placebo-controlled, phase 2b study.

- Di Martino, R. M. (2023).

- Pirali, T. et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22, 598-616.

- Raffa, R. B. et al. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy, 9, 440-446.

- Cambridge Isotope Laboratories.

- Wikipedia. (2023).

- Belete, T. M. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Drug Design, Development and Therapy, 16, 3465-3479.

- Pirali, T. & Serafini, M. (2019). A Primer of Deuterium in Drug Design.

- Bioscientia. (2022). Deuterated Drugs. TIAFT Bulletin, 52(4), 24-28.

- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611.

- Simson Pharma Limited. (2023).

- Karst, K. R. (2017).

- BOC Sciences. (2023).

- ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Mutlib, A. E. (2013). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(10), 3697-3714.

- Steinbach, K. et al. (2022). Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti‐SARS‐CoV‐2 Activity. Chemistry – A European Journal, 28(41), e202200889.

- BOC Sciences. (2023).

- ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube.

- Xu, T. et al. (2023). Bipolar membrane electrodialysis for the direct synthesis of deuterated acids and bases.

- Wang, Y. et al. (2019). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 33(S2), 59-67.

- Al-Tel, T. H. (2023). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Molecules, 28(13), 5123.

- ResolveMass Laboratories Inc. (2023).

- CN118955232A - A method for synthesizing deuterated aromatic compounds - Google P

Sources

- 1. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 2. Deuterated drug - Wikipedia [en.wikipedia.org]

- 3. enamine.net [enamine.net]

- 4. Deuterium-Containing Building Blocks for Drug Design - Enamine [enamine.net]

- 5. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 6. bioscientia.de [bioscientia.de]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. isotope.com [isotope.com]

- 11. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. resolvemass.ca [resolvemass.ca]

Technical Guide: Application of 3-Amino-2-methyl-benzyl-d2 Alcohol in High-Precision Bioanalysis

An in-depth technical guide for researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-methyl-benzyl-d2 Alcohol, focusing on its principal application as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry. In modern bioanalytical chemistry, particularly within pharmaceutical research and development, the accuracy and reproducibility of analytical data are paramount. The use of deuterated standards is widely recognized as the gold standard for correcting analytical variability.[1] This document details the physicochemical properties of 3-Amino-2-methyl-benzyl-d2 Alcohol and its non-labeled analyte, the fundamental principles of its use, and a detailed, field-proven protocol for its implementation in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the precise quantification of 3-Amino-2-methyl-benzyl alcohol in complex biological matrices.

The Foundational Role of Deuterated Internal Standards in LC-MS/MS

In quantitative bioanalysis, an internal standard (IS) is a reference compound of a known concentration added to all samples, including calibrators, quality controls, and unknown study samples.[2][3] Its purpose is to correct for variations that can occur during the analytical process.[4] While structural analogs can be used, stable isotope-labeled internal standards are chemically and physically almost identical to the analyte they are meant to track.

3-Amino-2-methyl-benzyl-d2 Alcohol is a SIL-IS for 3-Amino-2-methyl-benzyl alcohol (the analyte). The key advantages of this pairing are:

-

Co-elution: Due to their near-identical physicochemical properties, the analyte and the SIL-IS exhibit the same behavior during sample extraction and chromatographic separation, eluting from the LC column at virtually the same time.[5]

-

Correction for Matrix Effects: Biological samples (e.g., plasma, urine) contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing the signal.[2] Because the SIL-IS co-elutes with the analyte, it experiences the exact same matrix effects.[5]

-

Mass Differentiation: Despite their identical chromatographic behavior, the SIL-IS is easily distinguished from the analyte by the mass spectrometer due to the mass difference imparted by the deuterium atoms (²H).[6]

By calculating the ratio of the analyte's response to the internal standard's response, any signal fluctuation is normalized, leading to significantly improved accuracy and precision in the final calculated concentration.[2]

Figure 1. Workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

Physicochemical Properties

Accurate quantification begins with a thorough understanding of the analyte and the internal standard. The properties below are essential for developing a robust analytical method.

| Property | Analyte (3-Amino-2-methyl-benzyl alcohol) | Internal Standard (3-Amino-2-methyl-benzyl-d2 Alcohol) |

| Chemical Structure | (Structure of non-labeled compound) | (Structure showing two Deuterium atoms) |

| Molecular Formula | C₈H₁₁NO | C₈H₉D₂NO |

| Monoisotopic Mass | 137.0841 g/mol | 139.0966 g/mol |

| CAS Number | 57414-76-3 | Not publicly assigned |

| Purity (Isotopic) | N/A | Typically ≥98% |

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This section provides a detailed, self-validating methodology for the quantification of 3-Amino-2-methyl-benzyl alcohol in human plasma using its deuterated internal standard.

Materials and Reagents

-

Analytes: 3-Amino-2-methyl-benzyl alcohol (Analyte), 3-Amino-2-methyl-benzyl-d2 Alcohol (IS)

-

Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Formic Acid (FA, >99%), Deionized Water (18.2 MΩ·cm)

-

Biological Matrix: K₂EDTA Human Plasma (charcoal-stripped for calibration curve, pooled for QCs)

-

Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Analyte and IS into separate volumetric flasks and dissolve in MeOH to final concentrations of 1 mg/mL.

-

Analyte Working Solutions: Perform serial dilutions of the Analyte stock solution with 50:50 ACN:H₂O to prepare a series of working solutions for spiking calibration standards (e.g., from 100 µg/mL down to 1 ng/mL).

-

IS Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 ACN:H₂O to a final concentration of 100 ng/mL. This concentration should be chosen to yield a robust signal in the mass spectrometer.

Sample Preparation: Protein Precipitation

This protocol is designed for a 50 µL plasma sample volume.

-

Aliquot Samples: Pipette 50 µL of plasma (calibrators, QCs, or unknowns) into 1.5 mL polypropylene tubes.

-

Spike Internal Standard: Add 25 µL of the IS Working Solution (100 ng/mL) to every tube.

-

Precipitation: Add 200 µL of cold ACN (containing 0.1% FA) to each tube.

-

Vortex: Vortex mix all samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer 150 µL of the supernatant to autosampler vials for LC-MS/MS analysis.

Figure 2. Step-by-step workflow for protein precipitation sample preparation.

LC-MS/MS Instrumentation and Parameters

The following are typical starting parameters that should be optimized for the specific instrumentation used.

| Parameter | Recommended Setting | Rationale |

| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µm | Offers good retention and peak shape for small polar molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase chromatography. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase; FA aids in protonation for positive ion mode. |

| Gradient | 5% B to 95% B over 3 minutes, hold 0.5 min, re-equilibrate 1.5 min | A standard gradient to elute compounds of moderate polarity. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Ensures reproducible retention times and reduces viscosity. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |

| MS System | Triple Quadrupole Mass Spectrometer | Required for high-sensitivity MRM experiments. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The amino group is readily protonated. |

| MRM Transition: Analyte | Q1: 138.1 → Q3: 120.1 | Q1 is the protonated parent [M+H]⁺. Q3 is a stable product ion (loss of H₂O). |

| MRM Transition: IS | Q1: 140.1 → Q3: 122.1 | Q1 is the protonated deuterated parent [M+H]⁺. Q3 reflects the same neutral loss, maintaining the mass shift. |

| Source Temp. | 500 °C | Efficiently desolvates the mobile phase. |

| Gas Flow (Nebulizer) | Optimized for instrument | Creates a fine spray for efficient ionization. |

Conclusion

3-Amino-2-methyl-benzyl-d2 Alcohol serves as an indispensable tool for researchers requiring high-fidelity quantitative data for its non-labeled counterpart. Its use as a stable isotope-labeled internal standard within a validated LC-MS/MS workflow, as described in this guide, effectively mitigates variability from sample matrix effects and procedural inconsistencies. This enables the generation of accurate, precise, and trustworthy data essential for decision-making in drug development, clinical research, and other scientific disciplines.

References

-

PubChem. 3-Aminobenzyl alcohol. National Center for Biotechnology Information.

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

-

Green, D. E., et al. (2018). In vitro and in vivo pharmacokinetic characterization of mavacamten, a first-in-class small molecule allosteric modulator of beta cardiac myosin. Xenobiotica, 49(12), 1462-1473.

-

WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.

-

Ojemaye, M. O., & Olorunnishola, O. S. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).

-

Ewles, M., & Goodwin, L. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(13), 1257-1269.

-

U.S. National Library of Medicine. Mavacamten. StatPearls.

-

BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.

-

Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.

-

Tran, T. C., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-361.

-

Sigma-Aldrich. 2-Amino-3-methylbenzyl alcohol 97%.

-

Ewles, M., & Goodwin, L. (2019). Full article: Internal Standards in Regulated Bioanalysis: Putting in Place a Decision-Making Process During Method Development. Taylor & Francis Online.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texilajournal.com [texilajournal.com]

- 6. resolvemass.ca [resolvemass.ca]

A Comprehensive Guide to Deuterium Isotopic Labeling in Organic Synthesis: Principles, Methods, and Applications

Abstract: The substitution of a hydrogen atom with its stable, heavier isotope, deuterium, is a subtle molecular modification that imparts profound effects on the physicochemical properties of organic molecules. This guide provides an in-depth exploration of deuterium isotopic labeling, a cornerstone technique in modern organic synthesis. We will delve into the fundamental principles of the kinetic isotope effect, survey the diverse synthetic methodologies for deuterium incorporation, detail the analytical techniques for verifying isotopic enrichment, and showcase the transformative applications of this technology, from elucidating reaction mechanisms to pioneering novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of deuterium labeling in their work.

Part 1: The Foundation: Understanding Deuterium and the Kinetic Isotope Effect (KIE)

What is Deuterium? Unique Properties and Significance

Deuterium (D or ²H), discovered by Harold Urey in 1932, is a stable isotope of hydrogen containing one proton and one neutron in its nucleus.[1][2] This additional neutron doubles the mass of the atom compared to protium (¹H), the most common hydrogen isotope.[2][3] While chemically similar to hydrogen, this mass difference is the source of several unique physical properties that are exploited in organic synthesis and medicinal chemistry.[4] Deuterium is naturally occurring, found on Earth at an abundance of approximately 120–150 parts per million (ppm).[1]

The Carbon-Deuterium Bond: A Subtle but Powerful Change

The increased mass of deuterium leads to a lower vibrational frequency for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This results in a lower zero-point energy for the C-D bond, making it approximately 5 kJ/mol stronger and more stable than a C-H bond.[5][6] Consequently, breaking a C-D bond requires more energy than breaking a C-H bond.[] This seemingly minor difference is the origin of the powerful phenomenon known as the kinetic isotope effect.

The Kinetic Isotope Effect (KIE): The Mechanistic Cornerstone

The Kinetic Isotope Effect (KIE) is the observed change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[3] In the context of deuterium labeling, the primary KIE is observed when a C-H bond is broken in the rate-determining step of a reaction. Replacing this hydrogen with deuterium will significantly slow down the reaction rate.[6] The magnitude of the KIE is expressed as the ratio of the rate constants for the light (kH) and heavy (kD) isotopes (kH/kD).[] For C-H bond cleavage, this ratio can be as high as 6-10, providing unequivocal evidence for the involvement of that specific C-H bond in the rate-limiting step.[3] This makes the KIE an invaluable tool for elucidating reaction mechanisms.[][8]

Caption: Reaction coordinate diagram illustrating the Kinetic Isotope Effect.

Part 2: The Synthetic Toolkit: Methods for Deuterium Incorporation

The strategic introduction of deuterium into organic molecules can be achieved through a variety of synthetic methods, ranging from simple exchange reactions to complex, catalyst-driven C-H activation.

Sources of Deuterium

A variety of deuterium-labeled reagents are commercially available, with deuterium oxide (D₂O) and deuterium gas (D₂) being the most fundamental sources.[9]

| Deuterium Source | Formula | Common Applications | Key Considerations |

| Deuterium Oxide | D₂O | H/D exchange reactions, solvent | Inexpensive, readily available, can act as both solvent and deuterium source.[5][] |

| Deuterium Gas | D₂ | Catalytic deuteration, H/D exchange | Requires specialized equipment for handling gases. |

| Sodium Borodeuteride | NaBD₄ | Reduction of aldehydes and ketones | Milder reducing agent than LiAlD₄.[10][11] |

| Lithium Aluminum Deuteride | LiAlD₄ | Reduction of esters, amides, carboxylic acids | Highly reactive, requires anhydrous conditions. |

| Deuterated Solvents | e.g., CDCl₃, DMSO-d₆ | Primarily used in NMR spectroscopy | Can sometimes participate in H/D exchange. |

| Methyl Deuterioiodide | CD₃I | Introduction of a trideuteromethyl group | Useful for specific labeling patterns. |

H/D Exchange Reactions

Hydrogen-deuterium (H/D) exchange is a straightforward method for incorporating deuterium, particularly for protons that are somewhat acidic.

-

Acid- and Base-Catalyzed Exchange: Protons alpha to a carbonyl group can be readily exchanged with deuterium in the presence of an acid or base catalyst and a deuterium source like D₂O. This is due to the formation of an enol or enolate intermediate.

-

Metal-Catalyzed Exchange: Transition metals, particularly iridium and palladium, are effective catalysts for H/D exchange on aromatic and aliphatic C-H bonds.[5][12] These methods often employ directing groups to achieve high regioselectivity.[5]

Experimental Protocol: Base-Catalyzed H/D Exchange of a Ketone

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 eq) and D₂O (20 eq).

-

Catalyst Addition: Add a catalytic amount of a base, such as sodium deuteroxide (NaOD) or potassium carbonate (K₂CO₃) (0.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the signal corresponding to the alpha-protons.

-

Workup: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Neutralize the base with a mild acid (e.g., dilute HCl in D₂O).

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

-

Analysis: Confirm the extent of deuteration by ¹H NMR and Mass Spectrometry.

Reduction with Deuterated Reagents

Deuterated reducing agents are commonly used to introduce deuterium at specific positions.

-

Sodium Borodeuteride (NaBD₄): A mild reducing agent that selectively reduces aldehydes and ketones to their corresponding deuterated primary and secondary alcohols.[10][11][13]

-

Lithium Aluminum Deuteride (LiAlD₄): A powerful reducing agent capable of reducing a wider range of functional groups, including esters, carboxylic acids, and amides.

-

Catalytic Deuteration: The use of deuterium gas (D₂) in the presence of a metal catalyst (e.g., Pd/C, PtO₂) is a standard method for the reduction of alkenes, alkynes, and other unsaturated functional groups.

C-H Activation/Functionalization

Modern synthetic chemistry has seen the rise of transition metal-catalyzed C-H activation as a powerful tool for site-selective deuteration.[14] Catalysts based on iridium, ruthenium, manganese, and silver have been developed for the direct replacement of C-H bonds with C-D bonds, often with high levels of regioselectivity.[5][15][16] These methods are particularly valuable for late-stage functionalization of complex molecules.[5][17]

Caption: A generalized workflow for a deuterium labeling experiment.

Part 3: Analysis and Quantification: Verifying Deuterium Incorporation

Accurate determination of the location and extent of deuterium incorporation is critical. A combination of spectroscopic techniques is typically employed for this purpose.[18]

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for quantifying the overall percentage of deuterium incorporation.[19][20] The molecular ion peak (M+) in the mass spectrum of a deuterated compound will be shifted to a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms incorporated. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the specific sites of deuteration.[18]

-

¹H NMR: In ¹H NMR spectra, the signal corresponding to a proton that has been replaced by deuterium will disappear or decrease in integration.

-

²H NMR: ²H (or deuterium) NMR directly observes the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment.

-

¹³C NMR: The presence of a deuterium atom attached to a carbon will cause a characteristic splitting of the ¹³C signal (due to C-D coupling) and a slight upfield shift (isotope effect).

| Analytical Technique | Information Provided | Advantages | Limitations |

| Mass Spectrometry (MS) | Overall %D incorporation, molecular weight confirmation | High sensitivity, accurate mass measurements | Does not provide information on the specific location of deuterium. |

| ¹H NMR Spectroscopy | Site of deuteration (by signal disappearance) | Readily available, provides structural information | Indirect method for observing deuterium. |

| ²H NMR Spectroscopy | Direct observation of deuterium, site of deuteration | Unambiguous detection of deuterium | Lower sensitivity than ¹H NMR, requires a capable spectrometer. |

| ¹³C NMR Spectroscopy | Confirmation of deuteration at specific carbons | Provides detailed structural information | Can be complex to interpret, lower sensitivity. |

Part 4: Applications in Science and Industry

The unique properties of deuterated compounds have led to their widespread use in various scientific and industrial fields.

Mechanistic Elucidation in Organic Reactions

As discussed in Part 1, the kinetic isotope effect is a powerful tool for probing reaction mechanisms. By selectively deuterating different positions in a reactant and measuring the effect on the reaction rate, chemists can identify which C-H bonds are broken in the rate-determining step. This information is crucial for understanding and optimizing chemical reactions.

The "Deuterium Drug" Revolution: Enhancing Metabolic Stability

In drug development, a major challenge is overcoming rapid metabolism of a drug molecule by enzymes in the body, particularly the cytochrome P450 family. This often leads to a short duration of action and the need for frequent dosing. If the metabolic process involves the cleavage of a C-H bond, replacing that hydrogen with deuterium can significantly slow down the rate of metabolism due to the KIE.[1][][21] This "deuterium effect" can:

-

Improve Pharmacokinetics: Increase the drug's half-life, leading to less frequent dosing.[1]

-

Enhance Efficacy: Maintain therapeutic concentrations of the drug for a longer period.[][21]

-

Reduce Toxicity: Decrease the formation of potentially toxic metabolites.[21][22]

This strategy has led to the development and FDA approval of deuterated drugs, such as deutetrabenazine and deucravacitinib, marking a new era in pharmaceutical design.[1][12]

Caption: Deuteration at a metabolic "soft spot" can slow down enzymatic degradation.

Deuterated Standards for Quantitative Analysis

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are widely used as internal standards.[5][23] An ideal internal standard behaves identically to the analyte during sample preparation, chromatography, and ionization, but is distinguishable by the mass spectrometer.[24] Deuterated analogs of the analyte are perfect for this role.[24][25] They co-elute with the non-labeled analyte but have a different mass, allowing for accurate and precise quantification by correcting for variations in sample processing and instrument response.[24][25]

Part 5: Conclusion and Future Outlook

Isotopic labeling with deuterium has evolved from a niche technique for mechanistic studies into a powerful and versatile tool in mainstream organic synthesis and drug discovery. The ability to fine-tune the properties of molecules by strategically replacing hydrogen with deuterium offers exciting opportunities for innovation. As synthetic methods for selective deuteration become more sophisticated and our understanding of the biological effects of deuterium continues to grow, we can expect to see an increasing number of applications for this remarkable isotope, from the development of next-generation pharmaceuticals to the creation of advanced materials.

References

- Deuterium in drug discovery: progress, opportunities and challenges.

- Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews.

- Synthesis Workshop: Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94). YouTube.

- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences.

- Methods for introduction of deuterium into organic molecules and drug candidates.

- Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group.

- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.

- Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Kinetic Isotope Effects in Organic Chemistry. Macmillan Group.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.

- Manganese-catalyzed selective C–H activation and deuteration by means of a catalytic transient directing group strategy.

- Is there any review on analytical methods to determine the degree of deuterium/hydrogen exchange?.

- 11.8: The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts.

- Introduction to Reductions & Sodium Borohydride (Theory & Problems). YouTube.

- Principles and Characteristics of Isotope Labeling.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Photochemical methods for deuterium labelling of organic molecules. RSC Publishing.

- Applications of Deuterium in Medicinal Chemistry.

- Application of deuterium in drug discovery. Slideshare.

- Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization.

- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?

- Isotopic labeling. Wikipedia.

- Deuterium isotope effects and the mechanism of kinetic enolate form

- The Reductive Power of Sodium Borohydride: Transforming Aldehydes and Ketones. BOC Sciences.

- 3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks.

- Application of deuterium in research and development of drugs.

- Kinetic isotope effect. Wikipedia.

- Deuterated internal standards and bioanalysis. AptoChem.

- Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. PubMed Central.

- Use of deuterated internal standards for quantitation of T-2 and HT-2 toxins in human blood by tandem mass spectrometry. PubMed.

- Reduction of an aldehyde with sodium borohydride/ hydrolysis of the bor

- What Is The Deuterium Kinetic Isotope Effect? - Chemistry For Everyone. YouTube.

- The Rise of Deuterated Drugs: A New Frontier in Pharmaceuticals. Clearsynth Discovery.

- Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Analytical Chemistry.

- Considerations in the analysis of hydrogen exchange mass spectrometry d

- (PDF) Modern Developments in Isotopic Labelling.

- Enhancing Activation of D2O for Highly Efficient Deuteration Using an Fe–P Pair-Site C

- Deuter

- What are Deuterated Drugs: Everything to know. Simson Pharma Limited.

- CORP: The use of deuterated water for the measurement of protein synthesis. American Journal of Physiology-Endocrinology and Metabolism.

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. google.com [google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 14. Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter’s Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Manganese-catalyzed selective C–H activation and deuteration by means of a catalytic transient directing group strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. resolvemass.ca [resolvemass.ca]

- 19. researchgate.net [researchgate.net]

- 20. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 21. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 22. researchgate.net [researchgate.net]

- 23. texilajournal.com [texilajournal.com]

- 24. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 25. resolvemass.ca [resolvemass.ca]

A Comprehensive Technical Guide to the Safe Handling and Application of 3-Amino-2-methyl-benzyl-d2 Alcohol

This guide serves as an essential resource for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 3-Amino-2-methyl-benzyl-d2 Alcohol. As a deuterated compound, its unique properties, driven by the kinetic isotope effect, make it a valuable molecule in pharmaceutical research for modulating metabolic pathways.[1][2] This document provides a framework for ensuring laboratory safety while exploring its scientific potential.

Compound Identification and Physicochemical Properties

3-Amino-2-methyl-benzyl-d2 Alcohol is a stable, isotopically labeled version of 3-Amino-2-methylbenzyl alcohol. The "d2" designation indicates that two hydrogen atoms on the benzylic carbon have been replaced with deuterium. This substitution is key to its utility in altering metabolic fates of parent drug molecules.[1][3] While this isotopic substitution significantly impacts its biological processing, the immediate chemical hazards are best understood by referencing the non-deuterated analogue.

| Property | Value | Source |

| IUPAC Name | (3-amino-2-methylphenyl)-dideuteriomethanol | [4] |

| CAS Number | 57414-76-3 | [4] |

| Molecular Formula | C₈D₂H₉NO | [4] |

| Molecular Weight | 139.19 g/mol | [4] |

| Analogue CAS | 83647-42-1 (non-deuterated) | [5] |

| Analogue MW | 137.18 g/mol | [5] |

| Analogue Form | Powder | |

| Analogue Melting Point | 106-108 °C | |

| Synonyms | Benzenemethan-d2-ol, 3-amino-2-methyl- | [4] |

Hazard Identification and GHS Classification

The primary hazards associated with 3-Amino-2-methyl-benzyl-d2 Alcohol are based on the data available for its non-deuterated counterpart, 3-Amino-2-methylbenzyl alcohol. According to the Globally Harmonized System (GHS), the compound is classified as an irritant.[5][6]

Caption: GHS Pictogram for Irritants.

Table 2: GHS Hazard Classification [5]

| Category | Code | Hazard Statement |

| Signal Word | Warning | |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |

The causality for stringent handling protocols is directly linked to these classifications. The H315 and H319 statements mandate protective barriers to prevent contact with skin and eyes, while the H335 statement necessitates control over airborne particles to prevent respiratory tract irritation.[5][6]

Engineering Controls and Exposure Mitigation

The most effective method for mitigating exposure is to control hazards at the source using engineering controls. Given that 3-Amino-2-methyl-benzyl-d2 Alcohol is a powder that can cause respiratory irritation, all handling of the solid material must be conducted in a controlled environment.[6]

Primary Engineering Control:

-

Certified Chemical Fume Hood: All weighing, transferring, and dissolution of the compound should be performed within a properly functioning chemical fume hood. This captures airborne particles at the source, preventing inhalation by the operator.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

The rationale for using a fume hood is to create a negative pressure workspace that draws airborne contaminants away from the user's breathing zone, directly addressing the H335 hazard.

Safe Handling Protocols and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls with appropriate PPE, is essential. The selection of PPE is dictated by the specific hazards identified.

Caption: Workflow for the safe handling of 3-Amino-2-methyl-benzyl-d2 Alcohol.

Mandatory PPE:

-

Eye and Face Protection: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[7] This is a direct countermeasure to the H319 hazard, "Causes serious eye irritation."[6]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.[6] This addresses the H315 hazard, "Causes skin irritation."

-

Lab Coat: A full-sleeved lab coat should be worn to protect street clothes and prevent skin exposure.

-

-

Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved N95 dust mask or a full-face respirator should be used.[7] This is a secondary line of defense against the H335 respiratory hazard.

Storage, Stability, and Incompatibilities

Proper storage is critical to maintaining the chemical integrity of the compound and ensuring safety.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] Some suppliers recommend refrigerated storage (2-8°C).[8]

-

Stability: The non-deuterated analogue is listed as being stable under recommended storage conditions but is sensitive to air.[6] This suggests that prolonged exposure to the atmosphere should be avoided.

-

Incompatible Materials: Keep away from strong oxidizing agents.[6]

The rationale for these storage conditions is to prevent degradation (due to air sensitivity) and to avoid hazardous reactions with incompatible materials.

Emergency First Aid Procedures

In the event of accidental exposure, immediate and appropriate action is crucial. The following procedures are based on standard laboratory first aid protocols for irritants.[6][7]

Table 3: Emergency First Aid Measures

| Exposure Route | First Aid Action |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms persist, call a POISON CENTER or doctor.[6][9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[6][9] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do not induce vomiting.[6][9] |

Disposal Considerations